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Compound of Interest

Compound Name: 4-Ethyl-4-methylpiperidine

Cat. No.: B1287062 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in

numerous FDA-approved drugs and its role as a versatile building block in the design of novel

therapeutic agents. Its conformational flexibility allows for optimal interactions with a wide array

of biological targets. Within this broad class of compounds, derivatives of 4-ethyl-4-
methylpiperidine represent a specific and promising area of investigation, with potential

applications spanning analgesia, neuroprotection, and cancer therapy. This technical guide

provides a comprehensive overview of the synthesis, biological activities, and experimental

evaluation of these derivatives, with a focus on their interactions with opioid receptors, sigma-1

receptors, and acetylcholinesterase.

Data Presentation: Biological Activities of 4,4-
Disubstituted Piperidine Derivatives
While comprehensive structure-activity relationship (SAR) data for a series of 4-ethyl-4-
methylpiperidine derivatives is not extensively available in the public domain, studies on

structurally related 4,4-disubstituted piperidines provide valuable insights into their potential

biological activities. The following tables summarize representative data for analgesic activity

and receptor binding affinities of analogous compounds, highlighting the therapeutic potential of

this structural class.

Table 1: Analgesic Activity of 4,4-Disubstituted Piperidine Analogs
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Compound
ID

R1 (N-
substituent)

R2 (4-
substituent)

R3 (4-
substituent)

Analgesic
Activity
(Writhing
Test, %
Inhibition)

Reference

Analog 1 -CH₃ -C₂H₅ -Phenyl High [1]

Analog 2 -CH₂CH₂Ph -C₂H₅ -Phenyl Moderate [1]

Analog 3 -CH₃ -CH₃ -Phenyl High [1]

Note: This table is illustrative and based on data for 4,4-disubstituted piperidines. Specific

quantitative values for 4-ethyl-4-methylpiperidine derivatives were not available in the cited

literature.

Table 2: Opioid and Sigma-1 Receptor Binding Affinities of Piperidine Derivatives

Compound
Class

Target
Receptor

Key
Performance
Metric

Result Reference

4-Substituted

Piperidines

µ-Opioid

Receptor (MOR)

Binding Affinity

(Kᵢ, nM)
0.29 - 29 [2]

4-Substituted

Piperidines

δ-Opioid

Receptor (DOR)

Binding Affinity

(Kᵢ, nM)
6.6 - 150 [2]

4-(2-

aminoethyl)piperi

dines

Sigma-1 (σ₁)

Receptor

Binding Affinity

(Kᵢ, nM)

Varies with N-

substituent
[3]

Note: The presented data is for classes of piperidine derivatives and not specifically for 4-ethyl-
4-methylpiperidine derivatives, for which specific binding affinity data is not readily available in

the literature.

Table 3: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives
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Compound Class
Key Performance
Metric

Result Reference

1-Benzyl-4-substituted

piperidines
IC₅₀ (nM) As low as 5.7 [4]

Piperidine Alkaloid

Analogs
IC₅₀ (µM) 7.32 - 15.1 [5]

Note: This table provides examples of the acetylcholinesterase inhibitory potential of different

classes of piperidine derivatives.

Experimental Protocols
Detailed methodologies are crucial for the synthesis and biological evaluation of novel

compounds. This section provides protocols for the synthesis of the 4-ethyl-4-
methylpiperidine core and for key biological assays.

Synthesis of 4-Ethyl-4-methylpiperidine Derivatives
A general and adaptable method for the synthesis of 4,4-disubstituted piperidines involves a

multi-step process starting from a suitable piperidone precursor.

General Synthetic Workflow:
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1-Benzyl-4-piperidone

Grignard Reaction
(Ethylmagnesium bromide)

Oxidation
(e.g., PCC, Swern)

Grignard Reaction
(Methylmagnesium bromide)

Debenzylation
(e.g., H₂, Pd/C)

N-Alkylation/N-Arylation
(Various R-X)

4-Ethyl-4-methyl-N-substituted
piperidine derivatives
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Cell Membrane

Intracellular Space

Opioid Agonist
(e.g., 4-Ethyl-4-methyl-
piperidine derivative)

Opioid Receptor
(μ, δ, or κ)

Binds

Gi/o Protein

Activates

Adenylyl Cyclase

Inhibits

K+ Channel

Activates

Ca2+ Channel

Inhibits

cAMP

Decreases

Protein Kinase A
(PKA)

Inhibits

Hyperpolarization Reduced Neurotransmitter
Release

CREB

Phosphorylation

Analgesia &
Other Cellular Effects
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Endoplasmic Reticulum

Cytosol

σ₁ Ligand
(e.g., 4-Ethyl-4-methyl-
piperidine derivative)

σ₁ Receptor-BiP
Complex

Binds

σ₁ Receptor

Dissociates

IP₃ Receptor

Modulates

Ca²⁺ Release

Modulation of:
- Ion Channels

- Kinases
- Neuronal Excitability

- Cell Survival
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Synaptic Cleft
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Acetylcholine (ACh)

Acetylcholinesterase
(AChE)

Hydrolyzed by

Postsynaptic
Receptor

Binds to

AChE Inhibitor
(e.g., 4-Ethyl-4-methyl-
piperidine derivative)

Inhibits

Enhanced Cholinergic
Neurotransmission
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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